molecular formula C26H32N4O4S B11220362 N-(3-(ethyl(phenyl)amino)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

N-(3-(ethyl(phenyl)amino)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B11220362
M. Wt: 496.6 g/mol
InChI Key: ZBXBCUMGOCAYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(ethyl(phenyl)amino)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a structurally complex molecule featuring a quinazolinone core fused with a [1,3]dioxolo ring, a thioxo group at position 6, and a hexanamide side chain modified with an ethyl(phenyl)amino-propyl substituent. Its synthesis likely involves multi-step organic reactions, including amidation and heterocyclic ring formation, as inferred from methodologies in plant-derived biomolecule synthesis .

Properties

Molecular Formula

C26H32N4O4S

Molecular Weight

496.6 g/mol

IUPAC Name

N-[3-(N-ethylanilino)propyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C26H32N4O4S/c1-2-29(19-10-5-3-6-11-19)14-9-13-27-24(31)12-7-4-8-15-30-25(32)20-16-22-23(34-18-33-22)17-21(20)28-26(30)35/h3,5-6,10-11,16-17H,2,4,7-9,12-15,18H2,1H3,(H,27,31)(H,28,35)

InChI Key

ZBXBCUMGOCAYBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide typically involves multiple steps, starting with the preparation of the quinazoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the dioxolo ring and the sulfanylidene group requires specific reagents and catalysts to ensure the correct functionalization of the molecule. Industrial production methods may involve optimizing these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

N-{3-[ethyl(phenyl)amino]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen gas or metal hydrides, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quaternary ammonium cations, while reduction can yield different sulfur-containing derivatives.

Scientific Research Applications

N-{3-[ethyl(phenyl)amino]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-{3-[ethyl(phenyl)amino]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing key motifs: quinazolinone derivatives, dioxolo-fused heterocycles, and hexanamide-linked pharmacophores. Below is a detailed analysis:

Quinazolinone-Based Analogs

Quinazolinones are well-known for kinase inhibition (e.g., EGFR inhibitors like gefitinib). For example:

  • 8-Oxo-6-thioxo-5,6-dihydroquinazoline derivatives exhibit enhanced inhibitory activity against tyrosine kinases compared to their oxo counterparts, with IC₅₀ values in the nanomolar range .
  • Dioxolo-fused quinazolinones (e.g., [1,3]dioxolo[4,5-g]quinazolin-7-one derivatives) demonstrate improved metabolic stability due to reduced cytochrome P450-mediated oxidation .

Hexanamide-Linked Compounds

Comparable structures include:

  • N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide : This triazole-containing analog shows moderate antibacterial activity (MIC = 32 µg/mL against S. aureus), suggesting the hexanamide chain may serve as a scaffold for antimicrobial agents .
  • 6-Azido-N-phenylhexanamide : Used in click chemistry for bioconjugation, its reactivity highlights the versatility of hexanamide linkers in drug design .

Dioxolo-Fused Heterocycles

The [1,3]dioxolo group is associated with bioactivity in natural products (e.g., safrole derivatives). In synthetic compounds, this moiety often enhances solubility and target affinity:

  • Salternamide E , a marine-derived dioxolo-containing compound, displays potent cytotoxicity (IC₅₀ = 0.8 µM against HCT-116 cells) by disrupting microtubule assembly .

Structural and Functional Data Table

Compound Name Core Structure Key Modifications Bioactivity (Reported) Reference
Target Compound Quinazolinone + Dioxolo Thioxo, Hexanamide-ethyl(phenyl) Hypothesized kinase inhibition
8-Oxo-6-thioxo-5,6-dihydroquinazoline Quinazolinone Thioxo EGFR inhibition (IC₅₀ = 12 nM)
N-phenyl-6-(4-(trimethylsilyl)-triazol-1-yl)hexanamide Hexanamide Triazole, Trimethylsilyl Antibacterial (MIC = 32 µg/mL)
Salternamide E Dioxolo + Polyketide Macrocyclic lactone Anticancer (IC₅₀ = 0.8 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.